N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide
Overview
Description
N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide is a useful research compound. Its molecular formula is C15H12ClN3O3S and its molecular weight is 349.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.0287901 g/mol and the complexity rating of the compound is 479. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
Anticancer Activity Analysis : A study by Szafrański et al. (2020) synthesized various derivatives of benzenesulfonamide, including compounds related to N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide, to evaluate their anticancer activity. The compounds demonstrated promising in vitro anticancer activity against various human tumor cell lines such as HeLa, HCT-116, and MCF-7. The analysis showed that certain structures and substituents on the benzenesulfonamide ring significantly influenced anti-tumor activity, highlighting the potential of these compounds in cancer therapy (Szafrański, Sławiński, Tomorowicz, & Kawiak, 2020).
Structure-Activity Relationship in Cancer Therapy : Another study by Brożewicz and Sławiński (2012) synthesized novel benzenesulfonamide derivatives and assessed their in vitro anticancer activity. The compounds displayed antiproliferative activity against the NCI-60 cell line panel, indicating their potential as effective agents in cancer treatment. The study suggests a strong relationship between molecular structure and anticancer efficacy, underscoring the importance of chemical modifications in drug development (Brożewicz & Sławiński, 2012).
Antimicrobial and Anti-HIV Applications
- Antimicrobial and Anti-HIV Activity : Research by Iqbal et al. (2006) explored the synthesis of benzenesulfonamides bearing the 1,3,4-oxadiazole moiety for their antimicrobial and anti-HIV activities. This study suggests that these compounds, closely related to this compound, could be effective in combating microbial infections and HIV, demonstrating the broad-spectrum potential of these compounds (Iqbal et al., 2006).
Other Applications
- Crystal Structure and Interaction Studies : A study by Bats, Frost, and Hashmi (2001) analyzed the crystal structures of compounds similar to this compound. They found that intermolecular interactions, such as C-H...O and C-H...π, play a crucial role in the crystal packing of these compounds. This research contributes to understanding how these compounds interact at a molecular level, which is essential for their potential applications in various fields (Bats, Frost, & Hashmi, 2001).
Mechanism of Action
Target of Action
Ccg-149982, which is the same compound, has been reported to interact with crbn, a crl4 crbn e3 ubiquitin ligase substrate receptor . This interaction leads to the recruitment and ubiquitin-mediated proteasomal degradation of the transcription factors Ikaros and Aiolos .
Mode of Action
CCG-149982 binds specifically to the NLS of MRTF-A/B, preventing the interaction between MRTF-A/B and importin α/β1, resulting in the inhibition of the nuclear import of MRTF-A/B . This interaction leads to a faster, deeper, and more sustained degradation of these transcription factors compared to other immunomodulatory agents .
Biochemical Pathways
The interaction of CCG-149982 with its targets affects several biochemical pathways. The degradation of Ikaros and Aiolos leads to the derepression of cyclin-dependent kinase (CDK) inhibitors and interferon-stimulated genes, such as IRF7 . This also results in a reduction of the critical oncogenic factor, c-Myc, leading to potent cell killing and apoptosis in a large panel of genetically heterogeneous cell lines .
Result of Action
The molecular and cellular effects of AKOS000635909’s action include the degradation of transcription factors, derepression of CDK inhibitors and interferon-stimulated genes, reduction of oncogenic factors, and induction of apoptosis . These effects can potentially lead to the inhibition of tumor growth and the death of cancer cells.
Properties
IUPAC Name |
N-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c16-13-9-5-4-8-12(13)15-18-14(22-19-15)10-17-23(20,21)11-6-2-1-3-7-11/h1-9,17H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UENCNHVKYDTZNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=NO2)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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